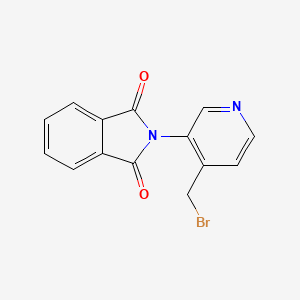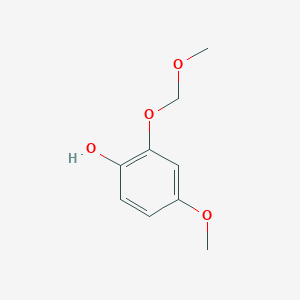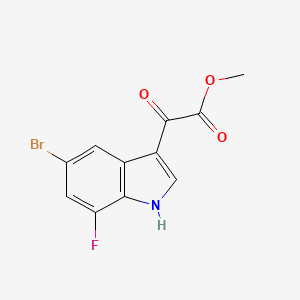![molecular formula C23H16Cl2N2OS B12275034 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275034.png)
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für solche Verbindungen umfassen oft großtechnische Batch- oder kontinuierliche Verfahren unter Verwendung optimierter Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Spezifische Details hängen von den industriellen Protokollen und der verwendeten Ausrüstung ab.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2,4-Dichlorphenyl)-2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am chlorierten Phenylring.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Natriummethoxid in Methanol.
Hauptprodukte
Oxidation: Bildung der entsprechenden Sulfoxide oder Sulfone.
Reduktion: Bildung reduzierter Ethanonderivate.
Substitution: Bildung substituierter Phenylderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein zur Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Auf sein Potenzial als Therapeutikum in der Medikamentenentwicklung untersucht.
Industrie: Bei der Synthese von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(2,4-Dichlorphenyl)-2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren und so zu verschiedenen biologischen Wirkungen führen. Detaillierte Studien wären erforderlich, um die genauen Pfade und molekularen Wechselwirkungen zu klären.
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(2,4-Dichlorphenyl)-2-(1H-imidazol-2-ylthio)ethanon
- 1-(2,4-Dichlorphenyl)-2-(4,5-Diphenyl-1H-imidazol-2-yl)ethanon
Einzigartigkeit
1-(2,4-Dichlorphenyl)-2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-on ist einzigartig durch das Vorhandensein sowohl der Sulfanylgruppe als auch des diphenylsubstituierten Imidazolrings, was im Vergleich zu anderen ähnlichen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C23H16Cl2N2OS |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C23H16Cl2N2OS/c24-17-11-12-18(19(25)13-17)20(28)14-29-23-26-21(15-7-3-1-4-8-15)22(27-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,27) |
InChI-Schlüssel |
MMWMOIPAFISJPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoicacid](/img/structure/B12274952.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274961.png)

![N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12274965.png)
![4-[4-(Chloromethyl)piperidin-1-yl]pyridine](/img/structure/B12274968.png)

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12274980.png)

![Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12274993.png)
![methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B12274995.png)

![1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one](/img/structure/B12275016.png)
![(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B12275017.png)

